Computed LogP and Hydrophobicity: 6-Fluoro-7-methylbenz[a]anthracene vs. Unsubstituted Benz[a]anthracene
The introduction of a fluorine atom and a methyl group significantly increases the computed octanol-water partition coefficient relative to the unsubstituted parent. PubChem-computed XLogP3 for 6-fluoro-7-methylbenz[a]anthracene is 6.1 [1], compared to 5.8 for unsubstituted benz[a]anthracene [2]. This increase of 0.3 log units translates to an approximately 2-fold higher theoretical lipophilicity, which will affect compound handling, tissue distribution in in vivo studies, and experimental solubilization protocols during procurement and experimental design.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.1 |
| Comparator Or Baseline | Benz[a]anthracene, XLogP3 = 5.8 |
| Quantified Difference | ΔXLogP3 = +0.3 (approximately 2-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14); not experimentally measured |
Why This Matters
This difference dictates that 6-fluoro-7-methylbenz[a]anthracene requires different solubilization strategies (e.g., DMSO concentration, surfactant use) than the parent compound for in vitro and in vivo assays, impacting experimental protocol design and procurement specifications.
- [1] PubChem Compound Summary for CID 17346, Benz(a)anthracene, 6-fluoro-7-methyl-. XLogP3-AA = 6.1. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 5954, Benz[a]anthracene. XLogP3 = 5.8. National Center for Biotechnology Information. View Source
